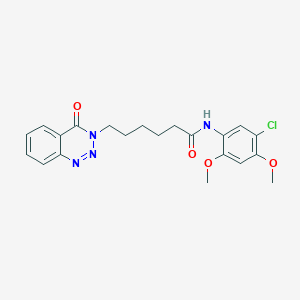
Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Stereoselective Synthesis of Amino Acids : The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids. A method involved the alkylation of imines with specific bromo-fluoroethanes and bromo-fluoropropenes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).
Intermediate for Pyrethroids Pesticides Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, is an important intermediate in the synthesis of pyrethroids pesticides. The compound was prepared through Claisen rearrangement and transesterification reaction, showing significant industrial potential (Peng Chu-he, 2012).
Fragrance and Plasticizer Production : Methyl valerate, also known as methyl pentanoate, which is a methyl ester of pentanoic acid, is used as a fragrance in beauty care products, soaps, and detergents. It also serves as a plasticizer, indicating a broad application in industrial processes (Chen, Chung, & Lee, 2016).
Biochemical and Pharmaceutical Research
Structural Elucidation of Enantiopure and Racemic Acids : The structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid (a structurally similar compound) provided insights into intermolecular interactions and hydrogen bonding motifs in the solid state, which is crucial for understanding the behavior of such compounds in chemical and pharmaceutical applications (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Inhibitors of Mycolic Acid Biosynthesis : Compounds related to pentanoic acid have been investigated for their potential to inhibit mycolic acid biosynthesis, showing promise in the study of antibacterial agents against mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Inhibitors of Nitric Oxide Synthase (NOS) Activity : Pentanoic acid derivatives have been explored as prodrugs for inhibitors of NOS activity, providing valuable insights into therapeutic approaches for targeting hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).
Propiedades
IUPAC Name |
tert-butyl (2R)-2-bromo-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMBXJPCMQKJW-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


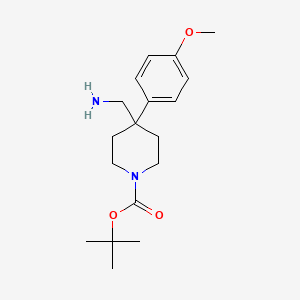

![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)
![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)
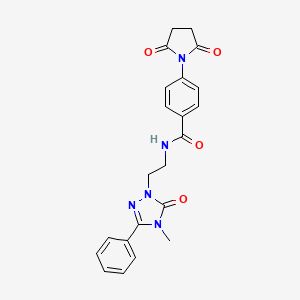
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)
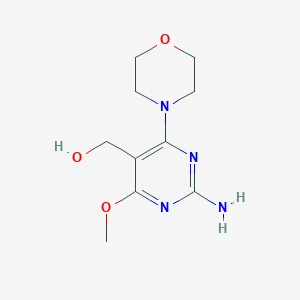
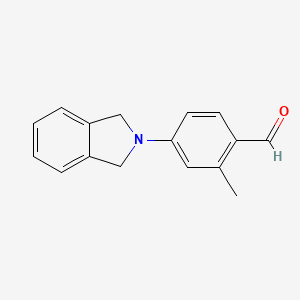
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
